
Cobalt dinicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cobalt dinicotinate is a coordination compound with the molecular formula C₁₂H₈CoN₂O₄ It consists of cobalt ions coordinated with two nicotinic acid molecules
準備方法
Synthetic Routes and Reaction Conditions
Cobalt dinicotinate can be synthesized through the reaction of cobalt salts with nicotinic acid under controlled conditions. One common method involves dissolving cobalt(II) acetate in water and then adding nicotinic acid. The mixture is stirred and heated to promote the formation of the coordination compound. The resulting product is then filtered, washed, and dried to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
化学反応の分析
Types of Reactions
Cobalt dinicotinate undergoes various chemical reactions, including:
Oxidation: Cobalt in the compound can be oxidized to higher oxidation states.
Reduction: The cobalt center can be reduced under appropriate conditions.
Substitution: Ligands in the coordination sphere can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas under pressure.
Substitution: Ligand exchange reactions can be carried out using different organic acids or amines.
Major Products Formed
Oxidation: Higher oxidation state cobalt complexes.
Reduction: Lower oxidation state cobalt complexes.
Substitution: New coordination compounds with different ligands.
科学的研究の応用
Cobalt dinicotinate has several applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Biology: Investigated for its potential role in biological systems, particularly in enzyme mimetics and as a model for studying metalloenzymes.
Medicine: Explored for its potential therapeutic properties, including anticancer activity and as a component in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as coordination polymers and metal-organic frameworks, which have applications in gas storage, separation, and catalysis.
作用機序
The mechanism by which cobalt dinicotinate exerts its effects involves the coordination of cobalt ions with nicotinic acid, which can influence the electronic properties of the cobalt center. This coordination can facilitate various chemical reactions, such as redox processes and ligand exchange. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity.
類似化合物との比較
Similar Compounds
Cobalt(II) acetate: Another cobalt coordination compound with different ligands.
Cobalt(II) chloride: A simple cobalt salt used in various chemical reactions.
Cobalt(II) nitrate: A cobalt salt with nitrate ligands, used in different applications.
Uniqueness
Cobalt dinicotinate is unique due to its specific coordination with nicotinic acid, which imparts distinct electronic and structural properties. This uniqueness makes it suitable for specialized applications in catalysis, materials science, and medicine, where other cobalt compounds may not be as effective.
特性
CAS番号 |
28029-53-0 |
|---|---|
分子式 |
C12H8CoN2O4 |
分子量 |
303.14 g/mol |
IUPAC名 |
cobalt(2+);pyridine-3-carboxylate |
InChI |
InChI=1S/2C6H5NO2.Co/c2*8-6(9)5-2-1-3-7-4-5;/h2*1-4H,(H,8,9);/q;;+2/p-2 |
InChIキー |
OGTPCWAHIVWKGI-UHFFFAOYSA-L |
正規SMILES |
C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].[Co+2] |
関連するCAS |
59-67-6 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



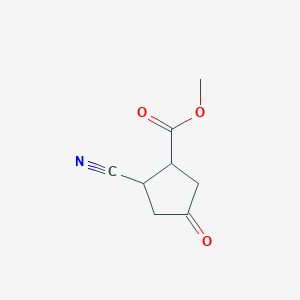
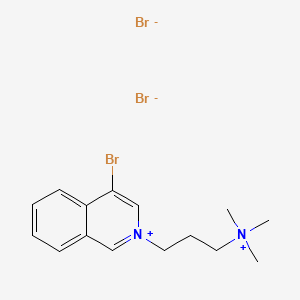
![1-Oxo-5,6-dihydro-1H-pyrimido[1,2-a]quinoxaline-2-carboxylic acid](/img/structure/B13787135.png)


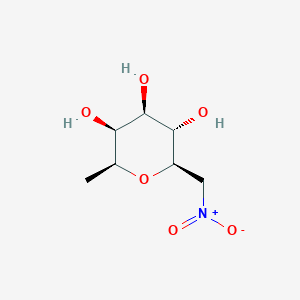
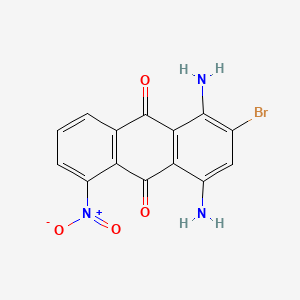

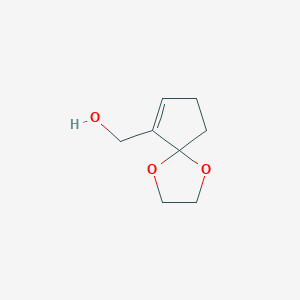
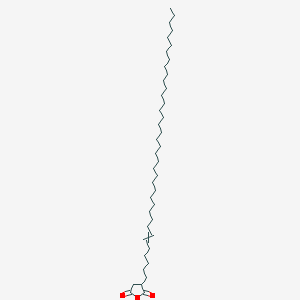
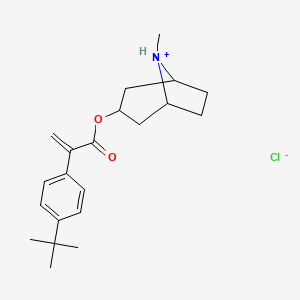
![Methanesulfonic acid, [[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]amino]-, monosodium salt](/img/structure/B13787179.png)
![4-[[1-[(3-Hydroxyphenyl)methyl]-4,4-dimethyl-2-oxo-3-pyrrolidinyl]oxy]-2-(trifluoromethyl)benzonitrile](/img/structure/B13787190.png)
